N-(2-Chloro-5-methylphenyl)acetamide
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Overview
Description
N-(2-Chloro-5-methylphenyl)acetamide: is an organic compound with the molecular formula C9H10ClNO It is a derivative of acetanilide, where the phenyl ring is substituted with a chlorine atom at the 2-position and a methyl group at the 5-position
Preparation Methods
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-(2-Chloro-5-methylphenyl)acetamide can undergo nucleophilic substitution reactions due to the presence of the chlorine atom on the aromatic ring.
Oxidation and Reduction: The compound can be oxidized using agents like potassium permanganate or reduced using agents like lithium aluminum hydride, resulting in different oxidation states and functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Formation of derivatives with different substituents on the aromatic ring.
Oxidation: Formation of carboxylic acids or other oxidized products.
Reduction: Formation of amines or alcohols depending on the reaction conditions.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology:
- Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties .
Medicine:
- Potential use in the development of new therapeutic agents due to its structural similarity to other bioactive compounds .
Industry:
Mechanism of Action
The exact mechanism of action of N-(2-Chloro-5-methylphenyl)acetamide depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to its observed effects. The chlorine and methyl groups on the aromatic ring can influence its binding affinity and specificity towards molecular targets .
Comparison with Similar Compounds
N-(2-Chloro-4-methylphenyl)acetamide: Similar structure but with the methyl group at the 4-position.
N-(2-Chloro-5-methylphenyl)benzamide: Similar structure but with a benzamide group instead of an acetamide group.
Uniqueness:
- The specific substitution pattern of chlorine and methyl groups on the aromatic ring of N-(2-Chloro-5-methylphenyl)acetamide gives it unique chemical and biological properties compared to its analogs .
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
N-(2-chloro-5-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-6-3-4-8(10)9(5-6)11-7(2)12/h3-5H,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYCWJIANCHYJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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